![molecular formula C16H16N2O4 B3405771 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide CAS No. 1421587-57-6](/img/structure/B3405771.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide, also known as BMDAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug development. BMDAM belongs to the class of acrylamide derivatives and has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is not fully understood. However, it has been suggested that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide exerts its effects through the inhibition of various signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is its potential application in drug development. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to exhibit activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is its potential toxicity. Further studies are needed to determine the safety and toxicity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide.
Future Directions
There are several future directions for the study of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide. One direction is to further explore the mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide. Understanding the mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide may provide insights into its potential application in drug development. Another direction is to investigate the safety and toxicity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide. Further studies are needed to determine the safety and toxicity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide before it can be considered for clinical use. Additionally, future studies may focus on the development of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide derivatives with improved efficacy and safety profiles.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been extensively studied for its potential application in drug development. It has been shown to exhibit activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-13(22-18-11)6-7-17-16(19)5-3-12-2-4-14-15(9-12)21-10-20-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANNTKIWGGDMSW-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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